molecular formula C10H18N2O4 B062365 (r)-1-Boc-piperazine-3-carboxylic acid CAS No. 192330-11-3

(r)-1-Boc-piperazine-3-carboxylic acid

Número de catálogo B062365
Número CAS: 192330-11-3
Peso molecular: 230.26 g/mol
Clave InChI: YRYAXQJXMBETAT-SSDOTTSWSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Synthesis Analysis

The synthesis of (r)-1-Boc-piperazine-3-carboxylic acid derivatives involves a range of strategies, including starting from basic amino acids like L- or D-serine and proceeding through reactions with compounds such as ethyl glyoxylate. For example, Guitot et al. (2009) reported a straightforward synthesis of both (S)- and (R)-N-Boc-5-oxo-piperazine-2-carboxylic acid from L- or D-serine and ethyl glyoxylate, showcasing the compound's utility in peptidomimetics (Guitot, Carboni, Reiser, & Piarulli, 2009).

Molecular Structure Analysis

X-ray crystallography and NMR spectroscopy play crucial roles in determining the molecular structure of (r)-1-Boc-piperazine-3-carboxylic acid derivatives. Studies such as those conducted by Ntirampebura et al. (2008) on piperazinediones derived from 2-amino-7-nitro-4-methoxyindan-2-carboxylic acid provide insights into the supramolecular organization of these compounds (Ntirampebura et al., 2008).

Chemical Reactions and Properties

(r)-1-Boc-piperazine-3-carboxylic acid derivatives participate in a variety of chemical reactions, showcasing their reactivity and utility in synthesis. For example, the work by Hietanen et al. (2011) on the kinetic resolution of piperazine-2-carboxylic acid derivatives with Candida antarctica lipase A highlights the enantioselective acylation reactions these compounds can undergo, demonstrating their versatility in organic synthesis (Hietanen, Lundell, Kanerva, & Liljeblad, 2011).

Physical Properties Analysis

The physical properties of (r)-1-Boc-piperazine-3-carboxylic acid derivatives, such as solubility, melting points, and crystal structures, are essential for understanding their behavior in various solvents and conditions. The crystal engineering studies, like those by Wells et al. (2012), provide detailed insights into the crystal packing and thermochemistry of piperazinediones, offering valuable information on the physical properties of these compounds (Wells, Murigi, Nichol, Carducci, Selby, & Mash, 2012).

Chemical Properties Analysis

The chemical properties of (r)-1-Boc-piperazine-3-carboxylic acid derivatives, such as reactivity with various reagents, stability under different conditions, and potential for further functionalization, are critical for their application in synthesis. Research by Ban et al. (2023) on nitrogenous compounds containing 2-{4-[(tert-butylcarbonyl)]piperazine-1-yl} pyridine-3-carboxylic acid exemplifies the in-depth analysis of chemical properties and reactivity patterns of piperazine derivatives (Ban, Liu, Liao, Yang, Wang, & Zhou, 2023).

Aplicaciones Científicas De Investigación

Piperazine Derivatives in Therapeutic Applications

Piperazine and its derivatives, including (r)-1-Boc-piperazine-3-carboxylic acid, play a significant role in the realm of drug discovery and design. The piperazine scaffold is prominent in a multitude of drugs due to its versatility and the ability to engage in various pharmacological activities. Slight modifications in the substitution pattern on the piperazine nucleus can lead to notable differences in the medicinal potential of the resultant molecules. Piperazine-based compounds have been utilized in the development of drugs with a wide range of therapeutic uses, such as antipsychotic, antihistamine, antianginal, antidepressant, anticancer, antiviral, cardio protectors, anti-inflammatory, and imaging agents. The broad potential of piperazine-based molecules in drug discovery is evident from the increasing research interest in this scaffold. Rational drug design involving piperazine derivatives aims to harness this potential for the treatment of various diseases, highlighting the importance of further therapeutic investigations on this motif (Rathi et al., 2016).

Piperazine and Anti-mycobacterial Activity

Piperazine derivatives have demonstrated significant potential in the fight against Mycobacterium tuberculosis (MTB). A substantial number of molecules containing piperazine as a core structural unit have shown promising activity against MTB, including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. The review of anti-mycobacterial compounds over the past five decades highlights the importance of piperazine as a vital building block in the design and development of potent anti-TB molecules. The elucidation of the design, rationale, and structure-activity relationship (SAR) of these piperazine-based anti-TB compounds provides valuable insights for medicinal chemists. This knowledge is crucial for addressing gaps, exploiting reported strategies, and developing safer, selective, and cost-effective anti-mycobacterial agents (Girase et al., 2020).

Piperazine-based Therapeutics for Cardiovascular and Kidney Diseases

Piperazine ferulate, a derivative of piperazine, has been extensively used in clinical practice for cardiovascular and kidney diseases, particularly in China. A meta-analysis investigated the benefits of adding piperazine ferulate to angiotensin receptor blockers (ARBs) in patients with diabetic nephropathy. The results showed that the combination significantly reduced various biomarkers associated with kidney damage, indicating additional renal protective benefits, especially in early diabetic nephropathy. However, piperazine ferulate did not significantly affect serum blood urea nitrogen and fasting blood glucose. This finding underscores the potential of piperazine derivatives in enhancing the treatment of diabetic nephropathy and possibly other kidney diseases (Yang et al., 2021).

Safety And Hazards

The safety and hazards of a compound depend on its specific properties. Some compounds may be corrosive, react violently with water, or ignite combustibles .

Direcciones Futuras

The future directions of research on a compound can depend on many factors, including its potential applications, current limitations, and areas of interest in the scientific community .

Propiedades

IUPAC Name

(2R)-4-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O4/c1-10(2,3)16-9(15)12-5-4-11-7(6-12)8(13)14/h7,11H,4-6H2,1-3H3,(H,13,14)/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRYAXQJXMBETAT-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCNC(C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCN[C@H](C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70424916
Record name (2R)-4-(tert-Butoxycarbonyl)piperazine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70424916
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(r)-1-Boc-piperazine-3-carboxylic acid

CAS RN

192330-11-3
Record name (2R)-4-(tert-Butoxycarbonyl)piperazine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70424916
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2R)-Piperazine-2-carboxylic acid, N4-BOC protected
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

piperazine-2-carboxylic acid dihydrochloride (10.0 g, 49.23 mmol) is dissolved in 1:1 dioxane/water (320 ml). 50% Aqueous sodium hydroxide is added to bring the pH to 11. BOC-ON (2-(tert-butoxycarbonyloxyimino)-2-phenylacetonitrile), (15.59 g, 63.32 mmol) is dissolved in dioxane (80 ml) and added dropwise while maintaining the pH at 11 with 50% aqueous sodium hydroxide. The reaction is stirred overnight at ambient temperature. The reaction mixture is then extracted with diethyl ether (5×250 ml) and acidified to pH 2 with concentrated hydrochloric acid. The di-Boc compound is then extracted out with ethyl acetate (4×200 ml) and the acidic aqueous solution containing the desired mono-Boc product is then taken on in the synthesis.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
320 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
15.59 g
Type
reactant
Reaction Step Three
Quantity
80 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

A mixture of piperazine-2-carboxylic acid dihydrochloride in dioxan (1000 ml) and water (500 ml), at 10–15° C., was treated with aqueous sodium hydroxide solution (50%) over 15 minutes to adjust the pH to 9.1. This mixture was then treated portionwise (0.1 equivalent portions) with tert-butyl dicarbonate (114.6 g) over a period of 1 hour whilst maintaining the temperature at 5° C. and the pH around 8.8. After stirring at room temperature overnight the reaction mixture was cooled to 10° C., then the pH of the mixture was adjusted to 2 by the addition of hydrochloric acid (37%) and then the mixture was concentrated at 40° C. under reduced pressure. The resulting solid was treated with methanol (1500 ml) and this mixture was heated at reflux temperature and then filtered to remove the insoluble inorganics. The filtrate was evaporated to give the title compound (126 g) as an off white solid. MS: 231 [MH]+.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1000 mL
Type
solvent
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
tert-butyl dicarbonate
Quantity
114.6 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Synthesis routes and methods III

Procedure details

To a solution of 2-piperazine-carboxylic acid dihydrochloride (1.0 g, 4.92 mmol) in 20 mL of water/dioxane 1:1, NaOH 6N was added to adjust the pH to 11. A solution of BOC-ON (1.34 g, 5.41 mmol) in dioxane (5 mL) was then added dropwise, while maintaining the pH=11 during the addition and the resulting solution was stirred overnight at room temperature. Another 0.134 g of BOC-ON were added and the reaction mixture was stirred for 2 h. The solvent was evaporated under reduced pressure and the residue was diluted with diethyl ether/water (60 mL). The phases were separated and the pH of the aqueous layer was adjusted to 7 by slow addition of HCl 1N. Evaporation of water under reduced pressure afforded the title compound as a white solid which was dried in a vacuum oven at 50 C and used without further purification for the next step.
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
1.34 g
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Two
Quantity
0.134 g
Type
reactant
Reaction Step Three

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.